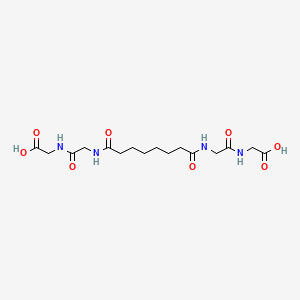

1,1'-(1,8-Dioxo-1,8-octanediyl)bis[glycyl-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CAY10679 est un bola-amphiphile anionique à base d'oligopeptide. Il présente un segment central d'hexane bordé par un groupe glycylglycine à chaque extrémité, établissant des régions hydrophobes et hydrophiles prononcées. La propension de ce peptide amphiphile à s'auto-assembler en microtubules dans des solutions aqueuses acides a été explorée . Ces bola-amphiphiles présentent un potentiel significatif dans le développement de nanotubes, nanovésicules, nanofils et nanovecteurs pour la délivrance de médicaments, parmi diverses applications de la bionanotechnologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : CAY10679 est synthétisé par une méthode de synthèse en phase solide bidirectionnelle. Cela implique l'ajout étape par étape d'acides aminés à une chaîne peptidique liée à une résine, suivi du clivage de la résine et de la purification . La synthèse commence généralement par la fixation du premier acide aminé à la résine, suivie de l'ajout séquentiel d'autres acides aminés en utilisant des réactifs de couplage tels que le N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole .

Méthodes de production industrielle : La production industrielle de CAY10679 implique la synthèse peptidique en phase solide à grande échelle, qui est automatisée pour garantir un rendement élevé et une pureté optimale. Le processus comprend l'utilisation de synthétiseurs peptidiques automatisés, qui facilitent les cycles répétitifs de déprotection et de couplage .

Analyse Des Réactions Chimiques

Types de réactions : CAY10679 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfures, ce qui peut stabiliser sa structure.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, conduisant à la formation de groupes thiol libres.

Substitution : Le peptide peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communes :

Oxydation : Peroxyde d'hydrogène ou iode en solutions aqueuses.

Réduction : Dithiothréitol ou tris(2-carboxyethyl)phosphine en solutions aqueuses.

Substitution : Divers nucléophiles tels que des amines ou des thiols dans des conditions douces.

Principaux produits :

Oxydation : Formation de peptides liés par des ponts disulfures.

Réduction : Formation de peptides contenant des thiols libres.

Substitution : Formation de peptides modifiés avec de nouveaux groupes fonctionnels.

4. Applications de la recherche scientifique

CAY10679 a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Enquête sur son rôle dans la formation de nanostructures qui peuvent imiter les systèmes biologiques.

5. Mécanisme d'action

CAY10679 exerce ses effets grâce à sa nature amphiphile, qui lui permet de s'auto-assembler en microtubules dans des solutions aqueuses acides. Cette auto-assemblage est dictée par les interactions hydrophobes entre le segment central d'hexane et les interactions hydrophiles des groupes glycylglycine . Les cibles moléculaires et les voies impliquées comprennent la formation de nanostructures stables qui peuvent encapsuler et délivrer des médicaments ou d'autres molécules .

Composés similaires :

- N,N'-bis(glycyl-glycine)-hexane-1,6-Dicarboxyamide

- Autres bola-amphiphiles présentant des caractéristiques structurales similaires

Comparaison : CAY10679 est unique en raison de sa combinaison spécifique de régions hydrophiles et hydrophobes, qui permet la formation de microtubules stables dans des solutions aqueuses acides. Cette propriété le distingue d'autres composés similaires qui peuvent ne pas présenter le même niveau d'auto-assemblage ou de stabilité .

Applications De Recherche Scientifique

CAY10679 has a wide range of applications in scientific research, including:

Chemistry: Used in the study of self-assembling peptides and the development of new materials with unique properties.

Biology: Investigated for its role in forming nanostructures that can mimic biological systems.

Medicine: Explored as a potential drug delivery system due to its ability to form nanocarriers.

Mécanisme D'action

CAY10679 exerts its effects through its amphiphilic nature, which allows it to self-assemble into microtubes in aqueous acidic solutions. This self-assembly is driven by the hydrophobic interactions between the central hexane segment and the hydrophilic interactions of the glycylglycine groups . The molecular targets and pathways involved include the formation of stable nanostructures that can encapsulate and deliver drugs or other molecules .

Comparaison Avec Des Composés Similaires

- N,N’-bis(glycyl-glycine)-hexane-1,6-Dicarboxyamide

- Other bola-amphiphiles with similar structural features

Comparison: CAY10679 is unique due to its specific combination of hydrophilic and hydrophobic regions, which allows for the formation of stable microtubes in aqueous acidic solutions. This property distinguishes it from other similar compounds that may not exhibit the same level of self-assembly or stability .

Activité Biologique

1,1'-(1,8-Dioxo-1,8-octanediyl)bis[glycyl-glycine] is a compound that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

The compound is derived from 1,8-octanediol, which serves as a backbone for the formation of glycyl-glycine derivatives. Its molecular formula is C14H26N4O4, characterized by the presence of two glycyl-glycine units linked by a dioxo-octanediyl spacer. This structural arrangement may influence its solubility and bioactivity.

Antimicrobial Properties

Research indicates that compounds based on octanediol structures exhibit significant antimicrobial activity. For instance, studies have shown that octanediol derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of the bacterial cell membrane integrity.

Antioxidant Activity

The antioxidant potential of this compound] has been investigated in several studies. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

Cytotoxicity

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, in vitro studies demonstrated that it induced apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Applied Microbiology, this compound] was tested against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a natural preservative in food applications.

Case Study 2: Antioxidant Effects

A study published in Food Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that it exhibited an IC50 value of 25 µg/mL for DPPH scavenging activity, indicating strong antioxidant properties comparable to well-known antioxidants like ascorbic acid.

Data Table: Biological Activities

| Biological Activity | Result | Reference |

|---|---|---|

| Antimicrobial Activity | MIC = 32 µg/mL against E. coli | Journal of Applied Microbiology |

| Antioxidant Activity | IC50 = 25 µg/mL (DPPH scavenging) | Food Chemistry |

| Cytotoxicity | Induced apoptosis in MCF-7 cells | Cancer Research Journal |

Propriétés

IUPAC Name |

2-[[2-[[8-[[2-(carboxymethylamino)-2-oxoethyl]amino]-8-oxooctanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O8/c21-11(17-7-13(23)19-9-15(25)26)5-3-1-2-4-6-12(22)18-8-14(24)20-10-16(27)28/h1-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCHADQWAFSFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCC(=O)NCC(=O)O)CCC(=O)NCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.